Methyl 2-phenylpiperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is notable for its structural features, which include a piperidine ring substituted with a phenyl group and a carboxylate moiety. The compound is recognized for its potential applications in medicinal chemistry, particularly in the synthesis of analgesic and psychoactive substances.
Methyl 2-phenylpiperidine-4-carboxylate can be synthesized through various chemical reactions involving piperidine derivatives and carboxylic acid esters. Its relevance in pharmaceutical research stems from its structural similarity to other important compounds, such as pethidine (meperidine), which is used as an analgesic.
This compound is classified under the category of alkaloids, specifically as a piperidine derivative. It is also categorized based on its functional groups, primarily as an ester due to the presence of the carboxylate group.
The synthesis of methyl 2-phenylpiperidine-4-carboxylate typically involves several steps:
Technical details regarding specific reagents and conditions can vary, but a general method includes using strong acids as catalysts and controlling temperature to optimize yield and purity .
Methyl 2-phenylpiperidine-4-carboxylate has a molecular formula of and a molecular weight of approximately 219.28 g/mol. The structure can be represented in various formats, including:
OC(C1(C2=CC=CC=C2)CCN(C)CC1)=O
InChI=1S/C13H17NO2/c1-14-9-7-13(8-10-14,12(15)16)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16)
The compound's structure features a piperidine ring with a phenyl group at one position and a carboxylate group at another, contributing to its biological activity and potential medicinal properties.
Methyl 2-phenylpiperidine-4-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for methyl 2-phenylpiperidine-4-carboxylate is closely related to its structural analogs that interact with opioid receptors in the central nervous system. It may act primarily as an agonist at mu-opioid receptors, leading to analgesic effects similar to those observed with morphine derivatives.
Upon administration, the compound binds to opioid receptors, inhibiting pain pathways and producing analgesia. The specific binding affinity and efficacy depend on structural modifications made during synthesis .
Methyl 2-phenylpiperidine-4-carboxylate is typically characterized by:
Key chemical properties include:
These properties influence its handling, storage conditions, and application in laboratory settings .
Methyl 2-phenylpiperidine-4-carboxylate has several scientific uses:
The ongoing research into this compound highlights its significance in drug development and therapeutic applications within medicinal chemistry .
Catalytic hydrogenation is pivotal for constructing the piperidine core in target analogs. In situ reduction of pyridine derivatives using noble metal catalysts achieves high stereoselectivity under mild conditions. For example, patents describe hydrogenation of 4-methylpyridine-2-carboxylic acid precursors over Pd/C or Raney nickel at 60–100°C and 50–70 atm H₂, yielding cis-4-methylpiperidine-2-carboxylic acid derivatives with >95% conversion [1] [7]. Bimetallic systems enhance efficiency: Pd-Ag/γ-Al₂O₃ catalysts reduce pyridine to piperidine at 60°C and 70 atm H₂, though cost remains prohibitive for scale-up [3]. Biomass-derived routes are emerging; δ-valerolactone undergoes reductive amination via Ni-Co@Al₂O₃ core-shell catalysts (0.5–3 MPa H₂, 120°C), achieving 94% precursor conversion but requiring additional steps to install the 2-aryl group [3].
Table 1: Hydrogenation Conditions for Piperidine Intermediates
Precursor | Catalyst | Pressure (atm) | Temperature (°C) | Conversion | Reference |
---|---|---|---|---|---|
4-Methylpyridine-2-carboxylic acid | Pd/C (5%) | 70 | 100 | >95% | [7] |
Pyridine | Pd-Ag/γ-Al₂O₃ | 70 | 60 | 99% | [3] |
δ-Valerolactone derivative | Ni₇Co₃@Al₂O₃ | 30 | 120 | 94% | [3] |
Enantioselective synthesis of 2,4-disubstituted piperidines employs chiral organocatalysts to control stereochemistry. Cinchona alkaloid-derived squaramide-BINOL catalysts (e.g., (R)-BINOL-squaramide) facilitate [4+2] cycloadditions, generating helical chirality with up to 96% ee [4]. Modulating catalyst structure allows access to either (P,P,P,P) or (M,M,M,M) configurational isomers. Substrate design critically influences selectivity: tert-butyldimethylsilyl (TBS) groups at C12 positions improve ee (96%) versus unsubstituted analogs (88%) due to enhanced steric guidance [4]. Computational studies confirm that catalyst-controlled vinylidene ortho-quinone methide (VQM) intermediate formation dictates the enantioselectivity of ring closure.
Hybridization leverages recombination of structural motifs from distinct precursors to generate novel piperidine analogs. Transgressive segregation—observed in plant-derived Tolpis hybrids—inspires synthetic strategies where hybrid heterocycles exhibit non-additive properties (e.g., enhanced rigidity or solubility) [5] [8]. Experimentally, F₄ hybrid generations between Tolpis species show novel trait combinations (e.g., altered leaf morphology/floral architecture), confirming hybridization’s potential to expand chemical diversity [5]. In piperidines, merging fragments from amino esters and aryl aldehydes via reductive amination yields hybrids with modified bioactivity. For instance, combining methyl 4-oxopiperidine-2-carboxylate with 2-phenylacetaldehyde generates analogs with axial chirality [8].
Palladium-catalyzed cascades efficiently functionalize the piperidine core. Aza-Wacker/Povarov sequences convert anilines and dienes into hexahydro-cyclopenta[b]quinolines—structurally complex analogs of the target scaffold. Key innovations include:
Table 2: Pd-Catalyzed Cascade for Fused Piperidines
Aniline Substituent | Diene | Ligand | Yield | dr | Application |
---|---|---|---|---|---|
4-OMe | 1,6-Hexadiene | L1 (bipyrazine) | 79% | >20:1 | Core scaffold synthesis |
2-Me | 1,6-Hexadiene | L1 | 63% | >20:1 | Steroid modification |
L-Menthol derived | 1,6-Hexadiene | L1 | 72% | >15:1 | Terpenoid hybrid |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3